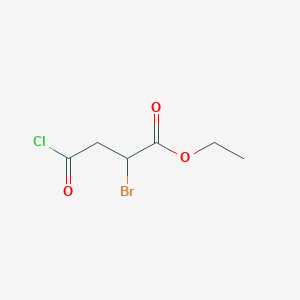
Ethyl-2,2,2-d3 acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-2,2,2-d3 acetate is a deuterated form of ethyl acetate, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-d3 acetate can be synthesized through the esterification of deuterated ethanol (ethyl-d3 alcohol) with acetic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of deuterated ethanol and acetic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated under reflux, and the resulting ester is separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl-2,2,2-d3 acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and acetic acid.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), this compound can be reduced to deuterated ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethanol.
Transesterification: A different ester and deuterated ethanol.
Applications De Recherche Scientifique
Ethyl-2,2,2-d3 acetate is widely used in scientific research due to its isotopic labeling, which makes it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mécanisme D'action
The mechanism of action of ethyl-2,2,2-d3 acetate is primarily related to its role as a deuterated compound. In biochemical and metabolic studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within a system. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, making it easier to identify and quantify the compound in complex mixtures.
Comparaison Avec Des Composés Similaires
Ethyl-2,2,2-d3 acetate is unique due to its deuterium labeling, which distinguishes it from non-deuterated esters such as ethyl acetate. Similar compounds include:
Ethyl acetate: The non-deuterated form, commonly used as a solvent in various applications.
Methyl-d3 acetate: Another deuterated ester, where the methyl group is labeled with deuterium.
Butyl-d3 acetate: A deuterated ester with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications.
Propriétés
Formule moléculaire |
C4H8O2 |
|---|---|
Poids moléculaire |
91.12 g/mol |
Nom IUPAC |
2,2,2-trideuterioethyl acetate |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3 |
Clé InChI |
XEKOWRVHYACXOJ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])COC(=O)C |
SMILES canonique |
CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)



![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)



![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)


